![molecular formula C23H31ClN2O B10857268 MenA-IN-2](/img/structure/B10857268.png)
MenA-IN-2
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Overview
Description
MenA-IN-2 is a chemical compound known for its inhibitory effects on 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MenA-IN-2 involves multiple steps, starting with the preparation of 1,4-dihydroxy-2-naphthoate. This compound is then subjected to prenylation using isoprenyl diphosphate under specific conditions. The reaction typically requires the presence of a divalent cation such as magnesium for optimal activity and is carried out at a pH of 8.5 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: MenA-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium bismuthate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can yield a variety of substituted naphthoates .
Scientific Research Applications
Antimycobacterial Activity
MenA-IN-2 has shown significant efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The compound operates by inhibiting the MenA enzyme, thereby disrupting the bacterial growth and survival mechanisms.
Key Findings:
- In vitro studies demonstrated that MenA inhibitors can effectively kill non-replicating Mycobacterium tuberculosis at low concentrations, indicating their potential as therapeutic agents for latent TB infections .
- The structural features of MenA inhibitors, such as ((alkylamino)alkoxyphenyl)(phenyl)methanones, contribute to their potency and effectiveness against various strains of Mycobacterium spp. .
Study | Methodology | Results |
---|---|---|
Study 1 | In vitro assays on drug-resistant Mycobacterium spp. | High efficacy at low concentrations |
Study 2 | Wayne low oxygen model | Effective against non-replicating bacteria |
Role in Cancer Research
Recent studies have identified the Mena protein as a critical player in cancer biology, particularly its involvement in cellular adhesion and migration processes. This compound may influence these pathways by modulating Mena activity.
Case Studies:
- A study highlighted Mena's interaction with nesprin-2 at the nuclear membrane, which is essential for maintaining nuclear architecture and gene expression regulation .
- CRISPR-mediated depletion of Mena resulted in altered nuclear morphology and reduced interactions with actin and lamin A/C, suggesting that targeting Mena could be a viable strategy in cancer therapies .
Research Focus | Findings |
---|---|
Interaction with nesprin-2 | Essential for nuclear architecture |
CRISPR studies on Mena | Alters gene expression and nuclear morphology |
Mechanism of Action
MenA-IN-2 exerts its effects by inhibiting the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This enzyme is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate, a critical step in the biosynthesis of menaquinone. By inhibiting MenA, this compound disrupts the production of menaquinone, thereby impairing the electron transport chain in bacteria and inhibiting their growth .
Comparison with Similar Compounds
MenA-IN-1: Another inhibitor of MenA with a similar structure but different potency and selectivity.
Ro 48-8071: A compound known to inhibit MenA through a different mechanism
Uniqueness: MenA-IN-2 is unique in its high potency and selectivity for MenA, making it a valuable tool for studying the biosynthesis of menaquinone and developing new antimicrobial agents. Its ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations sets it apart from other similar compounds .
Biological Activity
MenA-IN-2 is a potent inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphtoate prenyltransferase), which plays a critical role in the biosynthesis of menaquinone (vitamin K2) in bacteria, particularly Mycobacterium tuberculosis (Mtb). This compound has garnered attention due to its significant biological activity against drug-resistant strains of Mtb and its potential as a therapeutic agent in tuberculosis treatment.
MenA is essential for the conversion of 1,4-dihydroxy-2-naphtoate (DHNA) to demethylmenaquinone (DMMK), a crucial step in menaquinone biosynthesis. This compound inhibits this process, leading to reduced ATP production in bacteria. The inhibition is highly dependent on the presence of divalent cations such as Mg²⁺, which are necessary for MenA activity. This suggests that this compound disrupts the electron transport chain in bacteria, ultimately leading to cell death, especially in non-replicating forms of Mtb, which are notoriously difficult to target with conventional antibiotics .
Biological Activity Data
The biological activity of this compound has been quantified through various assays:
Parameter | Value |
---|---|
IC₅₀ (MenA inhibition) | 22 μM |
GIC₅₀ (Mtb inhibition) | 10 μM |
These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for further development as an anti-tuberculosis drug .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound against different strains of Mycobacterium spp. The following key findings have emerged:
- Efficacy Against Drug-Resistant Strains : this compound has shown significant inhibitory effects on drug-resistant strains of Mtb, suggesting its potential as an alternative treatment option where traditional therapies fail .
- Growth Rescue Experiments : Supplementation with vitamin K1 or K2 can rescue bacterial growth at concentrations much higher than the minimum inhibitory concentration (MIC) of MenA inhibitors. This finding supports the hypothesis that blocking menaquinone synthesis can effectively starve bacteria of essential nutrients required for survival .
- Broad-Spectrum Activity : All Gram-positive species tested were susceptible to MenA inhibitors, while Gram-negative species were not affected. This specificity highlights the potential utility of this compound in treating infections caused by Gram-positive organisms .
Experimental Evidence
The following experimental evidence supports the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound demonstrated strong bactericidal activity against non-replicating Mtb using models that simulate hypoxic conditions similar to those found in human infections .
- Structure-Activity Relationship (SAR) : Research into the chemical structure of this compound revealed that specific substitutions on the benzophenone moiety significantly affect its inhibitory potency against MenA and mycobacterial growth .
Properties
Molecular Formula |
C23H31ClN2O |
---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline |
InChI |
InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3 |
InChI Key |
IELKIDMEJICGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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